H-Lys(retro-Glu-H)-OH

Description

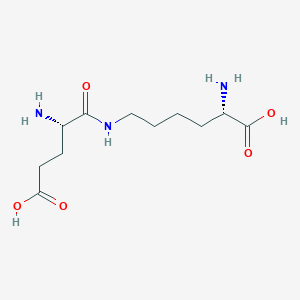

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGKVKLJFBFMED-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)[C@H](CCC(=O)O)N)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Solid-Phase Peptide Synthesis Strategies for H-Lys(retro-Glu-H)-OH

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the assembly of peptides and their derivatives, including those with isopeptide linkages. The synthesis of this compound on a solid support necessitates a carefully planned strategy, particularly concerning the use of protecting groups that allow for the selective formation of the γ-ε bond.

Orthogonal Protecting Group Schemes for Side-Chain Modification

The success of the SPPS synthesis of this compound hinges on the use of an orthogonal protecting group scheme. This ensures that the specific side-chain functionalities can be deprotected and reacted to form the isopeptide bond without affecting other protected groups or the linkage to the solid support. nih.gov For the Fmoc-based synthesis of this compound, a common and effective orthogonal protection strategy involves the use of allyl-based protecting groups. merckmillipore.compeptide.com

For the Lysine (B10760008) ε-amino group: The allyloxycarbonyl (Alloc) group is a suitable choice. peptide.comiris-biotech.de Fmoc-Lys(Alloc)-OH is commercially available and the Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. merckmillipore.comiris-biotech.de

For the Glutamic acid γ-carboxyl group: An allyl ester (OAll) is the corresponding orthogonal protecting group. peptide.comiris-biotech.depeptide.com Fmoc-Glu(OAll)-OH is also commercially available and provides the necessary orthogonality. merckmillipore.comiris-biotech.depeptide.com

The selective removal of both the Alloc and OAll groups can be achieved simultaneously using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. merckmillipore.comnih.gov This deprotection step is performed on the resin-bound peptide, exposing the ε-amino group of lysine and the γ-carboxyl group of glutamic acid for the subsequent isopeptide bond formation.

| Amino Acid Derivative | Side-Chain Protecting Group | Deprotection Conditions | Orthogonality to Fmoc |

|---|---|---|---|

| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ / Scavenger | Yes |

| Fmoc-Glu(OAll)-OH | Allyl ester (OAll) | Pd(PPh₃)₄ / Scavenger | Yes |

Solution-Phase Synthetic Approaches

While SPPS is often the method of choice for peptide synthesis, solution-phase synthesis provides a viable alternative for the preparation of this compound, particularly for large-scale production. This approach involves carrying out the reactions in a homogeneous solvent system, with purification of the intermediates at each step.

A typical solution-phase synthesis would also rely on a robust protecting group strategy. For example, the α-amino group of lysine could be protected with a benzyloxycarbonyl (Z) group, and its α-carboxyl group as a methyl or ethyl ester. The ε-amino group would remain free for coupling. The glutamic acid would have its α-amino group protected, for instance with a tert-butyloxycarbonyl (Boc) group, and its α-carboxyl group protected as a benzyl ester, leaving the γ-carboxyl group free for activation and coupling.

The key step is the coupling of the protected glutamic acid to the protected lysine. After the coupling reaction, a series of deprotection steps would be carried out to remove the protecting groups and yield the final this compound dipeptide. Purification at each stage is typically achieved by techniques such as crystallization or chromatography.

Coupling Reagents and Reaction Conditions for Isopeptide Formation

The formation of the isopeptide bond, whether on a solid support or in solution, requires the activation of the γ-carboxyl group of glutamic acid to facilitate its reaction with the ε-amino group of lysine. A variety of coupling reagents, commonly used in peptide synthesis, can be employed for this purpose. peptide.compeptide.com

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to minimize side reactions and racemization. peptide.compeptide.comnih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. bachem.com

Aminium/Uronium Salts: Reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) are known for their high coupling efficiency and rapid reaction times. peptide.compeptide.com

The choice of coupling reagent and reaction conditions can influence the yield and purity of the final product. For on-resin isopeptide bond formation, a coupling cocktail typically consists of the chosen coupling reagent, a base such as N,N-diisopropylethylamine (DIPEA), and a suitable solvent like DMF. The reaction is usually carried out at room temperature with agitation to ensure efficient mixing.

| Coupling Reagent | Abbreviation | Class | Notes |

|---|---|---|---|

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Highly efficient, often used for difficult couplings. |

| (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU | Aminium/Uronium Salt | A widely used and effective coupling reagent. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | Known for reducing racemization. bachem.com |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Often used with additives like HOBt or Oxyma. peptide.compeptide.comnih.gov |

Post-Synthetic Modifications and Functionalization

Once this compound has been synthesized, it can be further modified to incorporate various functional groups, such as labels and probes, for use in biochemical and cell-based assays.

Incorporation of Labels and Probes

The free α-amino and α-carboxyl groups of this compound, as well as the α-amino group of the glutamic acid residue, provide potential sites for the attachment of labels. Fluorescent labels, biotin, and other reporter molecules can be conjugated to the dipeptide to facilitate its detection and quantification in biological systems.

For example, a fluorescent dye with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, can be reacted with the free α-amino group of the lysine residue. The reaction is typically carried out in a suitable buffer at a controlled pH to ensure selective labeling of the desired amino group. The choice of label will depend on the specific application and the detection method to be used. Common fluorescent labels include fluorescein isothiocyanate (FITC) and rhodamine derivatives.

Introduction of Conformational Constraints (e.g., Cyclization, Stapling)

To enhance the therapeutic potential of peptides, their inherent flexibility is often constrained to lock in a bioactive conformation, which can lead to increased receptor affinity, specificity, and stability against enzymatic degradation. nih.govmdpi.com For a compound such as this compound, which features a lysine residue linked to a retro-glutamic acid, several strategies for imposing conformational rigidity can be considered.

Cyclization: Cyclization is a common strategy to restrict the conformational freedom of peptides. mdpi.com For this compound, the most direct method for cyclization would be the formation of a lactam bridge. This involves creating an amide bond between the N-terminal amine of the lysine residue and the C-terminal carboxylic acid of the retro-glutamic acid moiety. This "head-to-tail" cyclization would result in a cyclic dipeptide analog. The reaction typically requires activation of the carboxylic acid group followed by intramolecular nucleophilic attack by the amine. nih.gov

Another possibility involves side-chain-to-side-chain cyclization, a technique frequently used in larger peptides. peptide.com While this compound itself is a small molecule representing a side-chain linkage, if it were incorporated into a larger peptide sequence, its constituent reactive groups—the primary amine of lysine and the carboxylic acid of glutamic acid—could be used to form a lactam bridge with other corresponding amino acid side chains (e.g., Aspartic acid or Ornithine) within the peptide. peptide.comsb-peptide.com

Peptide Stapling: Peptide stapling is a technique used to reinforce the alpha-helical secondary structure of peptides by introducing a covalent brace between two amino acid side chains. This is typically achieved through ring-closing metathesis of two non-natural amino acids bearing olefinic side chains, or through other chemistries like lactamization or copper-catalyzed azide-alkyne cycloaddition. nih.gov The residues are often positioned at i, i+4 or i, i+7 to span one or two turns of the helix, respectively. nih.govcsmres.co.uk

Given that this compound is a small pseudodipeptide, it does not possess a secondary structure like an α-helix to be stabilized. Therefore, traditional peptide stapling is not directly applicable. However, the principles of stapling—introducing a chemical linker to constrain the molecule—could be conceptually adapted. For instance, if this compound were part of a larger peptide, the lysine and glutamic acid side chains could be modified to incorporate moieties suitable for a stapling reaction, thereby constraining the local conformation of that peptide segment. One of the earliest stapling strategies involved forming lactam bonds between lysine and glutamic or aspartic acid residues. acs.org

| Method | Description | Applicability to this compound | Key Chemistry |

|---|---|---|---|

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminus and C-terminus of a linear peptide. nih.gov | Directly applicable to form a cyclic dipeptide analog from the linear precursor. | Carbodiimide coupling, active esters. |

| Lactam Bridge Formation | Amide bond formation between an amino group (e.g., from Lys) and a carboxyl group (e.g., from Glu/Asp) in amino acid side chains. sb-peptide.com | The core structure of this compound is itself a lactam-like linkage. This chemistry is fundamental to its synthesis and could be used in larger peptides containing this motif. | Selective deprotection and amide bond formation. peptide.com |

| Hydrocarbon Stapling | Covalent linkage of two olefin-bearing amino acid side chains via ring-closing metathesis to stabilize α-helices. csmres.co.uk | Not directly applicable to the small this compound molecule itself, but the principle can be applied to larger peptides incorporating it. | Ruthenium-catalyzed ring-closing metathesis. csmres.co.uk |

Analytical Purity Assessment in Synthetic Protocols

The confirmation of purity and identity is a critical step in any synthetic protocol. For peptide-based compounds like this compound, a combination of chromatographic and spectrometric techniques is essential to ensure the final product is free from impurities and has the correct chemical structure. creative-proteomics.comalmacgroup.com

Chromatographic Validation Techniques

Chromatographic methods are the cornerstone for assessing the purity of synthetic peptides. jpt.com High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and effective technique used. creative-proteomics.commtoz-biolabs.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times. almacgroup.com

In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column containing a non-polar stationary phase (typically C18). mtoz-biolabs.comcreative-proteomics.com Separation is based on the hydrophobicity of the peptide and any impurities. mtoz-biolabs.com A gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased, is typically used to elute the components from the column. mtoz-biolabs.com

The purity of the sample is determined by integrating the area of the main peak in the resulting chromatogram and expressing it as a percentage of the total area of all peaks. mtoz-biolabs.com Detection is usually performed using a UV detector at a wavelength of 210-230 nm, where the peptide backbone amide bonds absorb light. almacgroup.comcreative-proteomics.com This method can effectively separate the target peptide from various potential impurities, such as deletion sequences, truncated fragments, or products with incomplete deprotection from the synthesis process. creative-proteomics.com

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size. creative-proteomics.com | Provides a non-polar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water. | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. | Organic component used to elute the peptide from the column. |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 30 minutes. | Ensures separation of components with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min. | Controls the speed of the mobile phase through the column. |

| Detection | UV absorbance at 210-230 nm. almacgroup.com | Detects the peptide bonds present in the sample and impurities. |

| Sample Concentration | 0.2 to 1.0 mg/mL. almacgroup.com | Ensures an adequate signal response from the detector. |

Spectrometric Confirmation of Chemical Identity

While chromatography assesses purity, spectrometry is required to confirm that the primary peak corresponds to the correct chemical compound. biopharmaspec.com Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the unambiguous identification of peptides by providing a precise measurement of the molecular weight. creative-proteomics.com Electrospray Ionization (ESI) is a common technique used to ionize the peptide, which is then analyzed to determine its mass-to-charge (m/z) ratio. biosynth.com For this compound, the experimentally determined molecular weight must match the calculated theoretical molecular weight of the chemical formula C₁₁H₂₁N₃O₅. biosynth.com

Tandem mass spectrometry (MS/MS) can provide further structural confirmation. In this technique, the ion corresponding to the peptide is isolated and fragmented. The resulting fragmentation pattern provides information about the amino acid sequence and connectivity, which can be used to verify the structure. nih.govbirmingham.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of a molecule in solution. uzh.ch One-dimensional proton (¹H) NMR can confirm the presence of expected chemical groups by their characteristic chemical shifts. For a retro-inverso peptide like this compound, the NMR spectra would be expected to differ from that of the standard H-Lys-Glu-OH dipeptide. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can be used to establish through-bond and through-space connectivities, respectively, allowing for a complete assignment of the structure and providing insights into its solution conformation. nih.gov

| Technique | Parameter | Expected Result for this compound |

|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular Weight (Monoisotopic) | Calculated: 275.15 g/mol. biosynth.com The observed mass should match this value. |

| Observed Ion (Positive Mode) | [M+H]⁺ at m/z 276.16 | |

| Tandem MS (MS/MS) | Fragmentation Pattern | Specific fragment ions confirming the linkage between the lysine and retro-glutamic acid moieties. |

| ¹H NMR | Proton Chemical Shifts | Characteristic signals corresponding to the protons on the lysine and glutamic acid side chains and backbones. |

| ¹³C NMR | Carbon Chemical Shifts | Distinct signals for each of the 11 carbon atoms in the molecule. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of H-Lys(retro-Glu-H)-OH Structure

Spectroscopic methods are fundamental to determining the precise structure of a molecule. However, specific datasets for this compound are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. A typical NMR analysis would provide information on the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.

Hypothetical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| α-H (Lysine) | 3.5 - 4.5 |

| α-H (Glutamic Acid) | 3.7 - 4.7 |

| β, γ, δ-CH₂ (Lysine) | 1.2 - 1.9 |

| ε-CH₂ (Lysine) | 2.8 - 3.2 |

| β-CH₂ (Glutamic Acid) | 1.9 - 2.3 |

Note: This table is a generalized prediction based on standard amino acid chemical shifts and does not represent experimental data for this compound.

Mass Spectrometry-Based Fragmentation Pattern Analysis for Linkage Identification

Mass spectrometry is critical for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis. The fragmentation pattern of protonated lysine (B10760008) and glutamic acid derivatives typically involves losses of ammonia (B1221849) (NH₃) and water (H₂O), as well as characteristic cleavages of the peptide backbone. nih.govnih.gov

For this compound, high-resolution mass spectrometry would be required to confirm its elemental composition. Tandem mass spectrometry (MS/MS) would be necessary to generate a fragmentation pattern that could definitively identify the retro-peptide linkage, distinguishing it from the standard ε-(γ-glutamyl)-lysine isopeptide. nih.govacs.org However, no such fragmentation data for this compound has been published.

Predicted Fragmentation Ions for Protonated Lysine and Glutamic Acid

| Precursor Ion | Fragmentation Process | Resulting Ion (m/z) |

|---|---|---|

| Protonated Lysine | Loss of NH₃ | 130.08608 |

| Protonated Lysine | Loss of H₂O + CO | 84.08064 |

| Protonated Glutamic Acid | Loss of H₂O | 130.04966 |

Note: This data is for the individual amino acids and is sourced from existing literature. nih.gov It does not represent the fragmentation of the dipeptide this compound.

Computational and Molecular Modeling Approaches

In the absence of experimental data, computational methods can provide valuable insights into the structure and dynamics of molecules.

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.orgohsu.edu Such simulations could predict the preferred conformations of this compound in different solvent environments. These simulations rely on force fields that describe the interactions between atoms. For novel structures like a retro-peptide, the accuracy of standard force fields might need to be validated. While MD simulations have been applied to peptides containing glutamate (B1630785), specific studies on this compound are absent from the literature. researchgate.net

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a ligand to a protein's active site. Without identified biological targets or activities for this compound, performing meaningful docking studies is not feasible.

Structure-Activity Relationship (SAR) Studies via Conformational Analysis

Structure-activity relationship (SAR) studies aim to correlate a molecule's three-dimensional structure with its biological activity. nih.gov For this compound, any potential biological activity would be intimately linked to its conformational landscape. The key principle of retro-inverso design is to mimic the side-chain topology of the parent peptide while having a modified backbone. nih.gov

The spatial arrangement of the lysine and glutamic acid side chains is critical for molecular recognition by a biological target. Conformational analysis, through methods like NMR spectroscopy and computational modeling, can determine the probable orientations of these side chains. nih.govresearchgate.net While the retro-inverso modification preserves the general side-chain orientation in an extended conformation, the altered backbone can lead to different preferred conformations in solution, which may or may not be conducive to binding to a target receptor or enzyme. nih.gov

A significant advantage of the retro-inverso modification is the enhanced stability against enzymatic degradation. nih.gov Standard peptidases that recognize L-amino acids and their connecting amide bonds are often unable to cleave the reversed amide bond of a retro-inverso peptide. nih.gov This inherent stability is a crucial aspect of the SAR for this class of compounds.

While specific SAR studies for this compound are not documented in the literature, a hypothetical study would involve synthesizing analogs with constrained conformations to probe the bioactive conformation. For example, cyclization or the introduction of sterically hindering groups could lock the molecule into a specific shape, and the resulting change in activity would provide insights into the required conformation for a biological effect.

Biochemical Roles and Enzymatic Interactions

Biological Processing and Metabolism of Isopeptide Bonds

The metabolic fate of the ε-(γ-glutamyl)-lysine isopeptide bond is distinct from that of standard peptide bonds, characterized by specific enzymatic pathways for its cleavage and a notable resistance to general proteolysis.

While the isopeptide bond is highly stable, specific enzymes have been identified that can process this linkage. In microorganisms, a novel enzyme named N epsilon-(γ-glutamyl)lysine hydrolase has been discovered which is capable of directly hydrolyzing the isopeptide bond into its constituent amino acids. nih.gov Animal tissues utilize a different pathway involving enzymes such as γ-glutamylamine cyclotransferase and 5-oxoprolinase, which play a role in making the isopeptide-bound lysine (B10760008) available. nih.gov

However, not all isopeptidases can cleave this specific bond. For instance, the isopeptidase that cleaves the ε-(α-glycyl)lysine bond in ubiquitin-protein conjugates does not act on the ε-(γ-glutamyl)lysine crosslink. nih.gov This specificity highlights the tailored nature of enzymatic systems that handle different types of isopeptide linkages. The enzyme γ-glutamyl transpeptidase (GGT) is also known to catalyze the hydrolysis of the γ-glutamyl bond. mdpi.com

| Enzyme | Source | Action on ε-(γ-Glutamyl)-Lysine Bond | Reference |

|---|---|---|---|

| N epsilon-(γ-glutamyl)lysine hydrolase | Microorganisms | Directly hydrolyzes the isopeptide bond | nih.gov |

| γ-Glutamylamine cyclotransferase | Animal Tissues (e.g., Kidney) | Participates in the metabolic pathway to release lysine | nih.gov |

| 5-Oxoprolinase | Animal Tissues (e.g., Kidney) | Participates in the metabolic pathway to release lysine | nih.gov |

| γ-Glutamyl Transpeptidase (GGT) | Human | Hydrolyzes the γ-glutamyl bond | mdpi.com |

| Isopeptidase (for ubiquitin conjugates) | Eukaryotic Cells | No activity on this bond; specific for ε-(α-glycyl)lysine | nih.gov |

A defining characteristic of the ε-(γ-glutamyl)-lysine isopeptide bond is its exceptional stability and resistance to degradation by common proteases. hmdb.ca This bond is resistant to the action of trypsin, a protease that typically cleaves peptide chains at the carboxyl side of lysine and arginine residues. nih.govacs.org This resistance is attributed to the unconventional linkage involving the ε-amino group of lysine, which is not recognized by standard proteases. wikipedia.org

This inherent stability has significant biological consequences. Intramolecular isopeptide bonds are critical for the thermodynamic and proteolytic stability of certain bacterial proteins, such as the major pilin (B1175004) protein (Spy0128) of Streptococcus pyogenes. nih.govnih.gov The removal of these bonds through mutagenesis severely compromises the protein's stability. nih.govnih.gov Furthermore, studies have shown that peptides containing an isopeptide linkage are less susceptible to degradation by the proteasome. researchgate.net This resistance extends to digestion in the gastrointestinal tract, where proteins cross-linked by transglutaminase are not readily broken down into absorbable low-molecular-weight peptides. repec.org

| Finding | System/Protein Studied | Implication | Reference |

|---|---|---|---|

| Resistance to Trypsin | General | Standard proteomic digestion methods do not cleave this bond. | nih.govacs.org |

| Resistance to Proteasomal Degradation | Model Synthetic Peptides | Proteins with these bonds may have longer half-lives. | researchgate.net |

| Thermodynamic and Proteolytic Stability | Streptococcus pyogenes pilin protein (Spy0128) | Loss of the isopeptide bond reduces the unfolding temperature by ~30°C. | nih.govnih.gov |

| Resistance to Gastrointestinal Digestion | Transglutaminase-modified Casein | Dietary proteins with this crosslink are poorly absorbed. | repec.org |

Molecular Recognition and Binding Mechanisms

The formation and cleavage of the ε-(γ-glutamyl)-lysine bond depend on precise molecular recognition by specific enzymes. This recognition is governed by a combination of intermolecular forces that ensure the correct positioning of the substrate within the enzyme's active site.

The primary enzymes interacting with this bond are transglutaminases (TGs), which catalyze its formation. nih.govacs.org These calcium-dependent enzymes recognize specific glutamine and lysine residues within protein substrates. hmdb.ca The interaction is highly specific, involving an acyl-transfer reaction between the γ-carboxamide of glutamine and the primary amine of lysine. hmdb.ca Conversely, enzymes that cleave this bond, such as the aforementioned hydrolases, must also specifically recognize the isopeptide linkage for catalysis to occur. The active site of human γ-glutamyl transpeptidase (GGT), for example, contains several residues that specifically recognize the γ-glutamyl moiety of its substrates. mdpi.com The development of anti-isopeptide antibodies demonstrates that this unique chemical structure can be a specific epitope for high-affinity molecular recognition. acs.org

The specificity of enzyme-substrate interactions is dictated by fundamental non-covalent forces. In the active site of GGT, hydrogen bonds are crucial for stabilizing the tetrahedral intermediate formed during the catalytic process. mdpi.com The precise arrangement of amino acid residues in the active sites of transglutaminases and hydrolases creates a microenvironment where electrostatic and hydrophobic interactions correctly orient the glutamine and lysine side chains for the reaction to proceed. While detailed structural studies of H-Lys(retro-Glu-H)-OH bound to a receptor are limited, the principles of enzymatic catalysis strongly indicate that a network of these interactions is essential for the molecular recognition and binding required for its metabolism. mdpi.com

Enzymatic Activity Modulation

The formation of ε-(γ-glutamyl)-lysine crosslinks is not just a passive stabilization mechanism; it is an active post-translational modification that can modulate the activity and function of proteins. The enzyme responsible, transglutaminase, acts as a modulator by creating these highly stable links. For instance, the crosslinking of actin by a bacterial transglutaminase during Vibrio cholerae infection inhibits actin polymerization, thereby disrupting the host cell's cytoskeleton. wikipedia.org

In neuronal cells, transglutaminase 2 (TG2) activity is vital for processes like neurite outgrowth. nih.gov However, excessive or unregulated transglutaminase activity can be detrimental, leading to the extensive crosslinking and aggregation of proteins, a pathological feature observed in several neurodegenerative diseases, including Alzheimer's and Huntington's disease. nih.gov The presence of these crosslinks can therefore fundamentally alter the biological activity of the affected proteins, shifting them from their native function to a pathogenic state.

Based on the currently available scientific literature, detailed information regarding the specific enzymatic interactions of the chemical compound this compound is limited. Extensive searches have not yielded specific studies detailing its role as a direct substrate, product, or inhibitor of particular enzymes, nor have there been specific studies on its use as an analog in understanding catalytic mechanisms.

Therefore, a detailed article focusing solely on the biochemical roles and enzymatic interactions of this compound, as per the requested outline, cannot be generated at this time due to a lack of specific research data on this particular molecule in the public domain.

General information suggests that as a dipeptide, this compound is involved in broader biochemical processes and peptide synthesis. However, specific kinetic data, inhibition constants, or detailed mechanistic studies involving this compound are not available in the retrieved sources.

Biological Activities and Cellular Mechanisms in Preclinical Models

Modulation of Cellular Pathways

Scientific literature detailing the specific influence of H-Lys(retro-Glu-H)-OH on cellular pathways is not currently available. As a retro-inverso peptide, its structure is designed for increased stability against enzymatic degradation, a characteristic that suggests potential for sustained biological interactions if a target is identified. nih.govresearchgate.net However, without experimental data, any potential modulatory role remains hypothetical.

Influence on Cell Signaling Cascades

There are no published studies that investigate the effect of this compound on specific cell signaling cascades. Research on other retro-inverso peptides has shown that they can act as antagonists for receptor interactions, thereby inhibiting downstream signaling. mdpi.com For instance, a retro-inverso peptide antagonist of the uPAR/FPR1 interaction was shown to prevent extracellular matrix invasion and tumor cell infiltration in in vitro models. mdpi.com However, no such activity has been documented for this compound.

Effects on Protein Synthesis and Turnover

The effects of this compound on protein synthesis and turnover have not been described in the available scientific literature. The natural analog of this compound's core structure, the ε-(γ-glutamyl)-lysine isopeptide bond, is known to be highly resistant to proteolysis. wikipedia.orgresearchgate.net This bond is formed post-translationally by transglutaminase enzymes and serves to cross-link and stabilize proteins, thereby reducing their turnover. abcam.comnih.gov Retro-inverso peptides, in general, are also designed to resist proteolytic degradation, which enhances their half-life but does not directly imply an effect on the synthesis or turnover of other proteins. nih.govbiosyn.com

Impact on Metabolic Processes

There is no available data on the specific impact of this compound on cellular metabolic processes. Studies on the metabolism of the natural isodipeptide, ε-(γ-L-glutamyl)-L-lysine, have shown it can be absorbed in the rat intestine and hydrolyzed by enzymes, particularly in the kidney. nih.govcambridge.org This releases lysine (B10760008), which can then be incorporated into blood proteins, indicating the dipeptide can be processed and its constituent amino acids utilized. nih.govnih.gov Whether this compound, with its non-natural D-amino acids and reversed peptide bond, can be similarly metabolized or influences metabolic pathways is unknown.

Role in Cellular and Subcellular Localization

There are no studies available that describe the cellular uptake, distribution, or subcellular localization of this compound. The localization of naturally occurring proteins containing γ-glutamyl-lysine isopeptide bonds is diverse, including the extracellular matrix, cytoskeleton, and cell-surface structures, reflecting the bond's role in stabilizing these components. wikipedia.orgabcam.com

Interactions with Cellular Components and Membranes

Specific interactions between this compound and cellular components or membranes have not been documented. The design of retro-inverso peptides aims to maintain the spatial orientation of side chains, suggesting they could theoretically interact with the same targets as a parent L-peptide. mdpi.comquora.com However, the altered peptide backbone can affect binding affinity and biological activity. nih.govmdpi.com Whether this compound interacts with any specific proteins, lipids, or other cellular molecules is a subject for future investigation.

Preclinical Evaluation in In Vitro Systems

No preclinical in vitro evaluations for this compound, such as binding assays, enzyme inhibition studies, or cell-based functional assays, are available in the published literature. Consequently, there is no data to populate tables regarding its biological activity.

Studies in Cultured Cell Lines (Mechanistic Focus)

Research utilizing cultured cell lines has been instrumental in elucidating the cellular context and consequences of ε-(γ-glutamyl)-lysine isopeptide bond formation. Contrary to the belief that intracellular transglutaminase activity is dormant under normal physiological conditions due to low calcium levels, studies have demonstrated the presence of these crosslinks within cells, indicating a basal level of enzymatic activity. nih.gov

One notable study focused on human neuroblastoma SH-SY5Y cells, where naturally occurring ε-(γ-glutamyl)-lysine crosslinks were identified. nih.gov This finding challenges the assumption that transglutaminase-mediated crosslinking is solely an extracellular or pathological event. The presence of these bonds within the cellular environment suggests their involvement in normal cellular functions. nih.gov The formation of these isopeptide bonds is catalyzed by transglutaminase, which forms a covalent link between the side chains of glutamine and lysine, releasing ammonia (B1221849) in the process. nih.gov

While essential for physiological processes such as the stabilization of blood clots and the structural integrity of skin and hair, the dysregulation of ε-(γ-glutamyl)-lysine crosslink formation is implicated in various pathologies. nih.gov Excessive crosslinking can lead to the formation of high-molecular-weight protein aggregates, a hallmark of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.gov Furthermore, it is associated with the development of cataracts through the crosslinking of proteins in the eye and plays a role in the pathogenesis of celiac disease via the deamidation of gluten peptides. nih.gov

Interactive Data Table: Investigated Cell Lines and Observations

| Cell Line | Key Findings | Implication |

| Human Neuroblastoma SH-SY5Y | Detection of naturally occurring intracellular ε-(γ-glutamyl)-lysine crosslinks. nih.gov | Suggests a role for transglutaminase activity and isopeptide formation in normal neuronal cell physiology. |

| Chinese Hamster Ovary (CHO) | Presence of ε-(γ-glutamyl)-lysine isopeptide bonds in membrane proteins. | Indicates the involvement of this crosslink in maintaining cell membrane structure. |

| Human Erythrocytes (Red Blood Cells) | Increased intracellular Ca2+ leads to transglutaminase-catalyzed crosslinking of membrane proteins. | Demonstrates a mechanism for altering membrane protein organization and cell mechanics. |

Molecular Basis of Observed Cellular Responses

The formation of this compound crosslinks induces significant molecular changes that underpin the observed cellular responses. The primary molecular consequence is the polymerization of proteins, leading to alterations in their structure, function, and localization.

In human erythrocytes, an increase in intracellular calcium concentration activates an intrinsic transglutaminase. This enzyme catalyzes the formation of γ-glutamyl-ε-lysine bridges between membrane proteins, including spectrin (B1175318) and components of band 3 and 4.1. The resulting high-molecular-weight protein polymers alter the architecture of the cell membrane. This modification is directly linked to changes in cellular morphology, specifically the irreversible transition from a discocyte to an echinocyte shape, and a loss of membrane deformability.

The molecular basis for these changes lies in the creation of stable, covalent bonds that are resistant to proteolytic degradation. This stability can be beneficial, for instance, in the formation of a stable blood clot. However, in pathological contexts, this same stability contributes to the accumulation of insoluble protein aggregates. In neurodegenerative diseases, the crosslinking of proteins like tau and huntingtin is thought to contribute to the formation of neurotoxic oligomers and larger aggregates.

Preclinical Evaluation in In Vivo Non-Human Models (Mechanistic Focus)

While direct administration of the this compound dipeptide in non-human in vivo models to study its mechanistic effects is not extensively documented, its presence as a biomarker of transglutaminase activity has been a focus of preclinical research. The levels of this isopeptide in tissues and biological fluids are often used as an indicator of the extent of protein crosslinking in various disease models.

For instance, in animal models of neurodegenerative diseases, elevated levels of ε-(γ-glutamyl)-lysine crosslinks in the brain correlate with disease progression. This suggests that increased transglutaminase activity and subsequent protein aggregation are part of the pathogenic mechanism.

In models of kidney disease, the formation of these isopeptide bonds between extracellular matrix components contributes to scarring and fibrosis. medchemexpress.com The enzyme tissue transglutaminase (tTg) facilitates the formation of these bonds, leading to the accumulation of crosslinked proteins in conditions like diabetic nephropathy. medchemexpress.com

Interactive Data Table: In Vivo Non-Human Model Observations

| Animal Model | Disease Context | Mechanistic Insight |

| Rodent models of Huntington's Disease | Neurodegeneration | Increased levels of ε-(γ-glutamyl)-lysine in the brain, indicating heightened transglutaminase activity and protein aggregation. |

| Mouse models of kidney fibrosis | Renal Disease | Accumulation of ε-(γ-glutamyl)-lysine crosslinked proteins in the extracellular matrix, contributing to tissue scarring. medchemexpress.com |

| Transglutaminase 2 (TG2) deficient mice | General Physiology | These mice have a normal phenotype but exhibit increased susceptibility to apoptotic stress, highlighting the role of TG2-mediated crosslinking in cell survival pathways. nih.gov |

These in vivo studies, while not directly examining the effects of administering this compound, provide crucial mechanistic insights into the biological consequences of its formation. They underscore the importance of tightly regulated transglutaminase activity to prevent the pathological accumulation of protein crosslinks.

Design Principles for H Lys Retro Glu H Oh Analogues and Peptidomimetics

Rational Design for Enhanced Biological Function (Preclinical)

Rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.govresearchgate.net This process begins with identifying the minimal sequence of a bioactive peptide, known as the pharmacophore, that retains the desired biological activity. upc.edu For analogues of H-Lys(retro-Glu-H)-OH, this involves computational and rational design strategies to systematically modify the parent structure. nih.gov The primary objective is to develop peptidomimetics that can effectively modulate protein-protein interactions (PPIs), which are often characterized by large and complex interfaces. nih.gov

By altering the peptide backbone or amino acid side chains, researchers can enhance biological function, improve metabolic stability, and increase bioavailability. nih.govnih.gov These modifications are guided by an understanding of the target receptor's structure, aiming to optimize the peptidomimetic's three-dimensional conformation for high-affinity binding. researchgate.net The ultimate goal of this preclinical design phase is to produce lead compounds with superior therapeutic potential compared to their natural peptide counterparts. nih.gov

Strategies for Improved Proteolytic Stability

A major challenge in the therapeutic application of peptides is their rapid degradation by proteases in the body. frontiersin.org To overcome this, several strategies have been developed to enhance the proteolytic stability of peptide-based compounds. These methods are designed to modify the peptide structure in ways that prevent recognition and cleavage by proteolytic enzymes, thereby extending the molecule's half-life and duration of action. qub.ac.uk Key approaches include the incorporation of non-standard amino acids, modifications to the peptide backbone, and structural cyclization. frontiersin.orgresearchgate.net

Incorporation of D-Amino Acids and Unnatural Amino Acids

One of the most effective methods to confer proteolytic resistance is the substitution of naturally occurring L-amino acids with their D-enantiomers. qub.ac.ukpnas.org Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are not readily recognized as substrates and thus resist degradation. nih.govlifetein.com This modification can significantly increase a peptide's in vivo half-life and potency. pnas.org For instance, placing D-amino acids at the N- and C-termini of a peptide has been shown to render it almost completely resistant to degradation in human serum. lifetein.com However, a simple swap can sometimes alter the peptide's topology and reduce its binding affinity, necessitating careful design to maintain biological function. pnas.org

The incorporation of unnatural amino acids is another powerful strategy to enhance stability. nih.gov These modifications introduce moieties that sterically hinder protease access to the peptide backbone. nih.gov

Table 1: Examples of Unnatural Amino Acid Modifications for Proteolytic Stability A summary of common unnatural amino acid modifications and their primary effects on peptide structure and stability.

| Modification Type | Example | Effect on Stability and Conformation |

| N-Alkylation | N-methylated amino acids | Obstructs protease cleavage at the modified peptide bond; can alter backbone conformation and reduce hydrogen bonding capability. nih.govmdpi.com |

| α,α-Dialkylation | α-aminoisobutyric acid (Aib) | Induces helical conformations and provides steric hindrance against proteases. nih.govnih.gov |

| β-Substitution | β-substituted Phenylalanine | Constrains the rotation between the α- and β-carbons, rigidifying the side chain and potentially enhancing biological activity. researchgate.netnih.gov |

| Side-Chain Cyclization | Cα to Cα cyclized amino acids | Increases rigidity and can enhance the formation of stable secondary structures, such as helices, improving stability. nih.gov |

Retro-Inverso Modifications for Conformational Control

Retro-inverso (RI) modification is a specialized design strategy that involves synthesizing a peptide with D-amino acids in the reverse sequence order of the parent L-peptide. nih.govnih.gov This unique arrangement results in a topology where the side chains are oriented similarly to the original peptide, but the direction of the amide bonds in the backbone is inverted. nih.govnih.govquora.com The primary advantage of this approach is the exceptional resistance to proteolytic degradation conferred by the D-amino acids. nih.govresearchgate.net

While RI peptides can successfully mimic the function of some parent molecules, this strategy presents significant challenges for conformational control, particularly with peptides that adopt an α-helical structure for their biological activity. nih.govnih.gov The inverted backbone alters the hydrogen-bonding pattern required to stabilize an α-helix, often leading to a substantial loss in binding affinity—an energetic penalty estimated to be between 3.0 and 3.9 kcal/mol. nih.gov For peptides that rely on β-turns or extended sheet-like structures, the RI modification is more likely to preserve the bioactive conformation. nih.gov Consequently, the success of a retro-inverso design depends heavily on whether the backbone interactions of the parent peptide are critical for target binding. nih.gov In cases where a full RI peptide fails, partially modified retro-inverso peptides can offer a compromise between stability and activity. upc.edunih.gov

Development of Conformational Constraints

A fundamental principle in peptidomimetic design is that reducing a peptide's conformational flexibility can enhance its biological activity. nih.gov Linear peptides exist in solution as an ensemble of multiple conformations, and only a fraction of these are capable of binding to the biological target. By introducing structural constraints, the peptide can be "pre-organized" into its bioactive shape, which reduces the entropic penalty associated with binding and can lead to a significant increase in binding affinity and selectivity. nih.govresearchgate.netrsc.org

Cyclization and Its Impact on Binding Affinity

Peptide cyclization is a widely used strategy to introduce conformational rigidity. nih.govresearchgate.net This is achieved by creating a covalent bond, typically between the N- and C-termini (head-to-tail), between the N-terminus and a side chain, the C-terminus and a side chain, or between two amino acid side chains. researchgate.net The resulting cyclic structure has fewer degrees of freedom than its linear counterpart, which generally improves binding affinity, enhances stability against exonucleases, and can improve bioavailability. nih.govresearchgate.net

However, the impact of cyclization is not universally positive; if the cyclic structure constrains the peptide in a conformation that is unfavorable for binding, a decrease in affinity can occur. nih.gov Furthermore, the specific chemistry used to form the cyclic linker can have a profound effect on the peptide's activity. Different linkers can subtly alter the peptide's final conformation and its interaction with the target receptor. nih.gov

Table 2: Impact of Cyclization Chemistry on Binding Affinity of M2pep(RY) Analogues This table presents preclinical data showing how different chemical linkers used to cyclize the M2pep(RY) peptide analogue result in significant variations in binding affinity (KD) to M2 macrophages. Lower KD values indicate stronger binding.

| Cyclization Chemistry | Apparent Dissociation Constant (KD) | Fold Improvement vs. Disulfide |

| Linear Peptide | 220 µM | - |

| Disulfide Bridge | 36.3 µM | 1x |

| Amide Bond | > 30-40 µM | ~0.9x |

| Triazole Linker | > 30-40 µM | ~0.9x |

| DFS Linker | 1.42 µM | ~25.6x |

| DFBP Linker | 2.03 µM | ~17.9x |

| Data derived from a study on M2 macrophage-binding peptides. nih.gov |

Stapled Peptide Design

Stapled peptide design is an innovative strategy for constraining peptides, specifically to stabilize an α-helical conformation. nih.gov This technique involves introducing a synthetic, all-hydrocarbon cross-link (the "staple") between the side chains of two amino acids on the same face of the helix, typically at positions i and i+4 or i and i+7. nih.govnih.gov The staple acts as a brace, locking the peptide into its helical shape, which is a common motif for mediating protein-protein interactions. nih.gov

This structural reinforcement provides several key advantages. Stapled peptides exhibit significantly enhanced proteolytic resistance because the helical structure shields the amide backbone from enzymatic attack. nih.govnih.gov Furthermore, the stabilized α-helix can lead to improved target binding and increased cell permeability. nih.govnih.gov The rational design of stapled peptides involves optimizing the position, length, and number of staples to maximize helicity and biological function. nih.gov For longer peptides, multiple staples can be introduced to ensure stability along the entire sequence. nih.gov

Table 3: Properties of a Rationally Designed Stapled Antimicrobial Peptide (TP4-3) This table summarizes the enhanced characteristics of the dual-stapled peptide TP4-3 compared to its linear counterpart, demonstrating the effectiveness of the stapling strategy in preclinical studies.

| Property | Finding |

| Peptide | TP4-3 (Dual Stapled) |

| Structure | Stabilized α-helical conformation via two hydrocarbon staples. asm.org |

| Stability | Showed high stability in 50% human serum. asm.org |

| Biological Activity | Demonstrated significant in vitro antimicrobial activity. asm.org |

| Toxicity | Exhibited low toxicity in hemolysis assays. asm.org |

| Data derived from a study on stapled derivatives of the antimicrobial peptide TP4. asm.org |

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug design, aiming to decipher how specific structural modifications to a lead compound, such as this compound, influence its biological activity. For peptidomimetics, including retro-inverso peptides, these studies are crucial for enhancing potency, selectivity, and metabolic stability. nih.govunityfvg.it The core principle of the retro-inverso modification is to reverse a segment of the peptide backbone and invert the chirality of the amino acid residues from L to D. nih.govresearchgate.net This alteration creates a molecule that is significantly less susceptible to degradation by endogenous proteases, thereby increasing its biological half-life, a common goal in peptide optimization. nih.govunityfvg.it

Preclinical SAR studies for analogues of this compound typically begin by establishing the essential pharmacophore—the core arrangement of functional groups necessary for biological activity. This is often achieved through systematic truncation of the peptide from both the N- and C-termini to identify the minimal active sequence. nih.gov Another common technique is positional scanning, traditionally involving an "alanine scan," where each amino acid residue is sequentially replaced with alanine. This process helps to identify critical residues whose side chains are indispensable for target interaction. nih.gov

Further SAR exploration involves modifying the constituent amino acids. For the Lys and retro-Glu components, this can include:

Side Chain Modification: Altering the length, branching, or polarity of the lysine (B10760008) side chain can probe the size and nature of the target's binding pocket. For the retro-glutamate residue, modifying the carboxylic acid side chain (e.g., to an ester or amide) can assess the importance of its hydrogen-bonding or ionic interaction capabilities.

Backbone Modification: Introducing non-natural amino acids or N-alkyl groups can impose conformational constraints on the molecule. jpt.com For instance, studies on other peptidomimetics have shown that such constraints can lock the molecule into a bioactive conformation, thereby increasing affinity for the target.

The impact of these modifications is quantified through in vitro assays that measure parameters like binding affinity (Kᵢ, Kd) or inhibitory concentration (IC₅₀) against a biological target, such as an enzyme or receptor. For example, a hypothetical SAR study on a series of this compound analogues might yield data illustrating how modifications affect target binding, as shown in the table below.

| Compound | Modification from Parent Scaffold | Binding Affinity (Kᵢ, nM) |

| Analogue 1 | Parent Scaffold: this compound | 150 |

| Analogue 2 | Alanine scan: Lys replaced with Ala | >10,000 |

| Analogue 3 | Side chain: Lys replaced with Ornithine (shorter side chain) | 850 |

| Analogue 4 | Side chain: Glu replaced with Asp (shorter side chain) | 400 |

| Analogue 5 | Backbone: N-methylation of the amide bond | 75 |

This table is illustrative, based on established principles of SAR, to demonstrate how data from preclinical studies are interpreted. The values are not derived from actual experimental results on this compound.

This illustrative data suggests that the lysine side chain is critical for activity (Analogue 2), and its specific length is important (Analogue 3). Furthermore, constraining the backbone conformation via N-methylation appears to enhance binding affinity (Analogue 5), a common finding in peptidomimetic optimization. jpt.com

Optimization of Molecular Recognition Elements

Molecular recognition is the specific, non-covalent interaction between a molecule and its biological target, which governs its biological effect. trinity.edu For this compound and its analogues, the primary goal of the retro-inverso design is to preserve the spatial orientation of the critical side chains of lysine and glutamate (B1630785), mimicking the parent L-peptide, so that they can engage with their corresponding binding pockets on the target protein. nih.govunityfvg.it

The key molecular recognition elements in the this compound scaffold are the side chains of its constituent residues and the peptide backbone itself. Optimization focuses on enhancing the interactions of these elements with the target.

Lysine Side Chain Interactions: The primary amine at the terminus of the lysine side chain is typically protonated at physiological pH, forming a positive charge. This cationic group is a powerful molecular recognition element, capable of forming strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate on the target protein. Furthermore, this ammonium (B1175870) group can engage in cation-π interactions, where it is stabilized by the electron-rich face of an aromatic ring (from residues like phenylalanine, tyrosine, or tryptophan) on the target. researchgate.net Optimization may involve synthesizing analogues with modified lysine side chains (e.g., homo-lysine, ornithine) to find the optimal length for these interactions.

Glutamate Side Chain Interactions: The carboxylic acid of the glutamate side chain is typically deprotonated and negatively charged at physiological pH. It serves as a key hydrogen bond acceptor. researchgate.net It can also form ionic bonds with positively charged residues like lysine or arginine on the target protein. The precise positioning of this acidic group is critical, and SAR studies often explore the effect of altering its location by substituting glutamate with aspartate (a shorter side chain) or other acidic amino acids.

Backbone Interactions: Although the direction of the amide bonds is reversed in retro-inverso peptides, the N-H and C=O groups are still available to act as hydrogen bond donors and acceptors, respectively. researchgate.net While their geometry is altered compared to a standard peptide, they can form intramolecular hydrogen bonds that stabilize a particular conformation (e.g., a β-turn) or intermolecular hydrogen bonds with the target protein. nih.gov Introducing constraints such as N-alkylation or using non-natural amino acids can rigidify the backbone, reducing the entropic penalty of binding and thus improving affinity. jpt.com

The optimization process involves a detailed analysis of the target's binding site, often using computational modeling and structural biology techniques like X-ray crystallography or NMR. These methods can reveal the precise interactions at the atomic level, guiding the rational design of new analogues with improved molecular recognition profiles and, consequently, enhanced biological activity.

Advanced Analytical and Biophysical Characterization Methodologies

High-Resolution Mass Spectrometry for Peptide Mapping and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of H-Lys(retro-Glu-H)-OH and its related structures. The unparalleled mass accuracy and resolution of HRMS platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enable the precise determination of molecular weight and elemental composition, which is fundamental for unambiguous identification.

LC-MS/MS for Fragmentation Analysis and Isotope Labeling Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of this compound in complex biological matrices. nih.govacs.orgaston.ac.uk This methodology allows for the detailed study of the molecule's fragmentation patterns, providing insights into its primary structure. chromatographyonline.comacs.org

In a typical LC-MS/MS experiment, the protonated molecule [M+H]⁺ of the related compound ε-(γ-glutamyl)lysine is selected in the first mass analyzer. Subsequent collision-induced dissociation (CID) generates a series of characteristic fragment ions. The primary fragmentation pathways involve the cleavage of the peptide bond and the loss of small neutral molecules such as water and ammonia (B1221849).

Key Fragmentation Transitions for ε-(γ-glutamyl)lysine:

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 276.1 | 147.1 | Corresponds to the protonated glutamic acid residue |

| 276.1 | 130.1 | Represents the loss of the γ-carboxyl group from the glutamic acid residue |

This data is based on the analysis of the related compound ε-(γ-glutamyl)lysine and is expected to be similar for this compound due to their isomeric nature.

Isotope labeling studies can be employed to trace the metabolic fate of this compound and to provide an internal standard for accurate quantification. By introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the molecule, a mass shift is induced that allows for its differentiation from the endogenous, unlabeled compound. This approach is particularly valuable for pharmacokinetic and metabolic studies.

Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of peptides and their derivatives in solution. It provides detailed information about the chemical environment of individual atoms and their spatial relationships, which is crucial for defining both the primary and secondary structure of this compound.

1D and 2D NMR for Primary and Secondary Structure

One-dimensional (1D) ¹H NMR spectroscopy offers a rapid assessment of the compound's purity and provides initial structural information through the chemical shifts and coupling constants of the protons. amanote.com However, for a complete structural assignment, two-dimensional (2D) NMR experiments are essential.

Typical 2D NMR Experiments for Structural Elucidation:

| Experiment | Information Provided |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. |

| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, which is useful for identifying amino acid residues. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about protons that are close in space, which is critical for determining the three-dimensional structure. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and heteronuclei over two or three bonds, which helps in connecting different spin systems. |

Through a combination of these experiments, the complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and stereochemistry of this compound.

Ligand-Observed NMR for Binding Interactions

Ligand-observed NMR techniques are powerful tools for studying the interactions between this compound and its potential binding partners, such as proteins or receptors. These methods are particularly advantageous when the target macromolecule is large or available in limited quantities.

One common technique is Saturation Transfer Difference (STD) NMR. In an STD-NMR experiment, a selective saturation pulse is applied to the resonances of the macromolecule. This saturation is then transferred to the binding ligand through the Nuclear Overhauser Effect (NOE). By comparing the spectrum with and without the saturation pulse, the protons of the ligand that are in close proximity to the receptor can be identified, providing a "binding epitope map."

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is another valuable technique that detects the transfer of magnetization from bulk water to the protein and then to the binding ligand. These methods can provide qualitative and quantitative information about binding affinities and the orientation of the ligand in the binding pocket.

Spectroscopic Methods for Conformational Analysis (Beyond NMR)

While NMR provides high-resolution structural information, other spectroscopic techniques offer complementary insights into the conformational properties of this compound, particularly its secondary structure elements in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure of peptides and proteins. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of the peptide's secondary structure.

For a small dipeptide like this compound, the CD spectrum is expected to be dominated by the contributions of the peptide bond and the chiral centers of the lysine (B10760008) and glutamic acid residues. While it may not form stable secondary structures like α-helices or β-sheets on its own, its CD spectrum can provide a unique fingerprint of its conformational ensemble in solution. Furthermore, changes in the CD spectrum upon the addition of a binding partner can indicate induced conformational changes upon binding.

Microcalorimetric Techniques for Binding Thermodynamics

Microcalorimetry is a powerful technique for the direct measurement of heat changes that occur during molecular interactions. This methodology is instrumental in determining the thermodynamic parameters of a binding event, providing a comprehensive understanding of the forces driving the interaction. The two primary microcalorimetric techniques are Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule. By titrating the dipeptide into a solution containing a potential binding partner, a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation:

ΔG = -RTln(Ka) = ΔH - TΔS

The enthalpy change provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change reflects the changes in conformational freedom and solvent organization upon binding.

Illustrative ITC Data for this compound Binding to a Hypothetical Target Protein

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 105 | M-1 |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Gibbs Free Energy Change (ΔG) | -7.4 | kcal/mol |

| Entropy Change (ΔS) | -26.2 | cal/mol·K |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an ITC experiment. Specific experimental data for this compound is not publicly available.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the change in heat capacity of a molecule as a function of temperature. When studying the interaction of this compound with a target protein, DSC can be used to assess the thermal stability of the protein in the presence and absence of the dipeptide. An increase in the melting temperature (Tm) of the protein upon addition of this compound would indicate a stabilizing interaction.

Illustrative DSC Data for the Thermal Stabilization of a Hypothetical Target Protein by this compound

| Condition | Melting Temperature (Tm) |

| Target Protein Alone | 55.3 °C |

| Target Protein + this compound | 58.1 °C |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for this compound is not publicly available.

X-Ray Crystallography for High-Resolution Structural Data

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including small molecules like dipeptides and their complexes with larger biological macromolecules. To obtain high-resolution structural data of this compound co-crystallized with a target, the complex must first be crystallized to form a well-ordered crystal lattice.

The process involves exposing the crystal to a beam of X-rays and recording the resulting diffraction pattern. The intensities and positions of the diffracted spots are then used to calculate an electron density map, from which the atomic coordinates of the molecule can be determined.

A high-resolution crystal structure of this compound bound to its target would provide invaluable information, including:

The precise binding orientation and conformation of the dipeptide within the active or binding site.

The specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and van der Waals contacts, that mediate the binding.

Any conformational changes induced in the target molecule upon binding of the dipeptide.

This detailed structural information is crucial for understanding the molecular basis of recognition and for structure-based drug design efforts.

Hypothetical Crystallographic Data for this compound in Complex with a Target

| Parameter | Value |

| Resolution | 1.8 Å |

| Space Group | P212121 |

| Unit Cell Dimensions (a, b, c) | 50.2 Å, 75.6 Å, 98.4 Å |

| R-work / R-free | 0.19 / 0.22 |

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction experiment. No public crystal structure of this compound co-crystallized with a target is currently available.

Advanced Computational Chemistry for Predictive Modeling

Advanced computational chemistry methods offer powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These in silico approaches can complement experimental data and provide insights that are difficult to obtain through laboratory techniques alone.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to screen potential binding partners and to predict its binding mode within a known target structure. The results are often scored based on the predicted binding affinity, providing a rank-ordering of potential binding poses.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. An MD simulation of this compound, either in solution or in complex with a target, can reveal:

The conformational flexibility of the dipeptide.

The stability of the predicted binding pose from docking studies.

The role of solvent molecules in the binding interaction.

The free energy of binding through methods like MM/PBSA or MM/GBSA.

Quantum Mechanics (QM) Calculations

QM methods can be used to study the electronic structure of this compound with high accuracy. These calculations can provide detailed information about:

The optimized geometry and conformational energies of the dipeptide.

The charge distribution and electrostatic potential.

The nature of the chemical bonds within the molecule.

For studying the interaction with a target, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the dipeptide and the immediate binding site are treated with QM, and the rest of the protein is treated with the computationally less expensive MM force fields.

Illustrative Predictive Modeling Results for this compound

| Computational Method | Predicted Parameter | Illustrative Value |

| Molecular Docking | Binding Affinity (score) | -8.5 kcal/mol |

| MD Simulations | RMSD of bound ligand | 1.2 Å |

| QM Calculations | Dipole Moment | 5.3 Debye |

Note: The data presented in this table is for illustrative purposes to demonstrate the output of computational chemistry studies and is not based on actual calculations for H--Lys(retro-Glu-H)-OH.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.